Dichloro-methyl-octadecylsilane chemical properties
Dichloro-methyl-octadecylsilane chemical properties
An In-Depth Technical Guide to Dichloro-methyl-octadecylsilane: Properties, Reactivity, and Applications
Introduction: The Architect of Functional Surfaces
Dichloro-methyl-octadecylsilane (DMOS) is a bifunctional organosilane compound of significant interest in materials science, analytical chemistry, and biomedical research. Its unique molecular architecture, featuring a long hydrophobic octadecyl (C18) chain and two reactive chloro groups, makes it a powerful agent for covalently modifying surfaces. This guide provides a comprehensive overview of the core chemical properties, reactivity, and practical applications of DMOS, with a focus on its role in creating precisely engineered interfaces for research and drug development.
At its core, the utility of DMOS stems from its ability to form robust, self-assembled monolayers (SAMs) on hydroxyl-rich substrates like silica, glass, and metal oxides.[1] The long alkyl chain imparts a profound hydrophobicity, a property leveraged extensively in reversed-phase chromatography, while the dichlorosilane head group provides a mechanism for strong, covalent anchoring to the surface and cross-linking to adjacent molecules, creating a durable and stable coating.
Part 1: Core Physicochemical Properties
DMOS is typically a colorless to white liquid or low-melting solid at room temperature.[2][3] Its physical state can vary depending on purity. The key to its functionality lies in the combination of its nonpolar aliphatic tail and its highly reactive silyl head group.
| Property | Value | Source |
| CAS Number | 5157-75-5 | [2][4][5] |
| Molecular Formula | C₁₉H₄₀Cl₂Si | [4][6] |
| Molecular Weight | 367.51 g/mol | [4][6] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2][3][4] |
| Boiling Point | 185 °C at 2.5 mm Hg | [7] |
| Melting Point | ~25 °C | [7] |
| Density | ~0.92 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.457 | [7] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [7] |
Part 2: Reactivity and Mechanism of Surface Modification
The primary reactivity of Dichloro-methyl-octadecylsilane is centered on the two silicon-chloride (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis. This reactivity is the cornerstone of its use as a surface modifying agent.
Hydrolysis and Condensation
The process of surface modification is a two-step reaction:
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Hydrolysis: In the presence of trace surface water or atmospheric moisture, the Si-Cl bonds are hydrolyzed to form silanol (Si-OH) groups. This reaction releases hydrochloric acid (HCl) as a byproduct.
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Condensation: The newly formed, highly reactive silanol groups can then undergo condensation reactions. This occurs in two ways:
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Surface Grafting: The silanol groups on the DMOS molecule react with hydroxyl groups on the substrate (e.g., Si-OH on a silica surface) to form a stable, covalent siloxane (Si-O-Si) bond.
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Cross-linking: The silanol groups on adjacent DMOS molecules can react with each other, forming a cross-linked polysiloxane network on the surface. This polymerization enhances the stability and durability of the resulting monolayer.
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The presence of two chlorine atoms allows for a more robust, cross-linked network compared to monochlorosilanes, leading to a denser and more stable surface coating.[8]
Part 3: Applications in Research and Drug Development
The ability to create robust hydrophobic surfaces makes DMOS a valuable tool in several scientific domains.
Reversed-Phase Chromatography
A primary application of DMOS is in the manufacturing of stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC).[9] Porous silica particles are reacted with DMOS to create the classic "C18" or "ODS" (octadecylsilane) stationary phase.[10] This nonpolar surface effectively retains nonpolar analytes from a polar mobile phase, allowing for their separation. The high stability of the bonded phase created by DMOS is critical for the longevity and reproducibility of HPLC columns.
Surface Passivation and Hydrophobization
In many applications, from microfluidics to cell culture, it is necessary to prevent nonspecific adsorption of proteins, cells, or other molecules to surfaces like glass or silicon. Treatment with DMOS renders these surfaces highly hydrophobic, reducing their interaction with aqueous media and biological components.[1] This passivation is critical for ensuring the accuracy of assays and the proper function of biomedical devices.
Biomaterial and Sensor Development
The controlled surface chemistry afforded by DMOS is utilized in the development of biomaterials and sensors. By creating well-defined hydrophobic domains, researchers can influence protein adsorption, cell adhesion, and other biological responses at the material interface.[8] For instance, modifying surfaces with specific chemistries can enhance the isolation and expansion of mesenchymal stem cells.[8]
Part 4: Experimental Protocol: Surface Modification of Glass Slides
This protocol describes a standard procedure for creating a hydrophobic C18 monolayer on glass microscope slides. The causality behind each step is explained to ensure a robust and reproducible outcome.
Objective: To covalently bond a monolayer of dichloro-methyl-octadecylsilane to glass slides, rendering them hydrophobic.
Materials:
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Dichloro-methyl-octadecylsilane (DMOS)
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Anhydrous Toluene (or other anhydrous hydrocarbon solvent)
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Glass microscope slides
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Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
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Deionized water
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Isopropanol
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Nitrogen gas source
-
Oven
Workflow Diagram:
Step-by-Step Methodology:
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Substrate Cleaning and Activation (Critical Step):
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Immerse glass slides in Piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Causality: This step is crucial for two reasons. First, it removes all organic residues from the glass surface. Second, it hydroxylates the surface, creating a high density of Si-OH groups that are the reactive sites for DMOS grafting.
-
-
Rinsing:
-
Carefully remove slides and rinse extensively with deionized water, followed by a final rinse with isopropanol.
-
Causality: Rinsing removes all traces of the Piranha solution. The isopropanol rinse helps to displace water, aiding in the drying process.
-
-
Drying:
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Dry the slides under a stream of nitrogen gas and then bake in an oven at 110-120 °C for at least 1 hour. Allow to cool to room temperature in a desiccator.
-
Causality: The surface must be completely dry. Any residual water will cause DMOS to polymerize in the solution before it can react with the surface, leading to a non-uniform, clumpy coating.
-
-
Silanization:
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In a fume hood, prepare a 1-5% (v/v) solution of DMOS in anhydrous toluene.
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Immerse the dry, activated slides in the DMOS solution for 1-4 hours at room temperature. The container should be sealed or blanketed with an inert gas (e.g., nitrogen) to minimize exposure to atmospheric moisture.
-
Causality: Anhydrous solvent is non-negotiable. It ensures the reaction occurs preferentially at the solid-liquid interface (the slide surface) rather than in the bulk solution.
-
-
Post-Reaction Rinsing:
-
Remove the slides from the silanization solution and rinse with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane. Follow with an isopropanol rinse.
-
Causality: This step ensures that only the covalently attached monolayer remains.
-
-
Curing:
-
Bake the slides in an oven at 110-120 °C for 1 hour.
-
Causality: The heat drives the condensation reaction between adjacent silanol groups, promoting cross-linking and forming a stable, robust polysiloxane network on the surface.
-
-
Verification:
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The success of the coating can be verified by measuring the static water contact angle. A properly coated slide will be highly hydrophobic, exhibiting a contact angle >100°.
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Part 5: Safety, Handling, and Disposal
Dichloro-methyl-octadecylsilane is a hazardous chemical that requires careful handling.
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Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2][3][6] Upon contact with moisture, it releases corrosive hydrochloric acid gas.[11] It may also be corrosive to metals.[2][12]
-
Handling: Always handle DMOS in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[2] Keep the container tightly closed and, if possible, handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[13] Avoid all personal contact, including inhalation of vapors.
-
Storage: Store in a cool, dry place away from water and moisture.[13] The container should be corrosion-resistant.[2][3]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[2][3] Do not dispose of it down the drain, as it reacts violently with water.
References
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Dichloro(methyl)(octadecyl)silane. (n.d.). JKN Biochem. Retrieved January 6, 2026, from [Link]
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Unlock Hydrophobicity: Mastering Surface Modification with Silane Coupling Agents. (n.d.). Hopemax. Retrieved January 6, 2026, from [Link]
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Silane, dichloromethyloctadecyl- | C19H40Cl2Si | CID 78835 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Chemwatch MSDS 1162 - Sdfine. (n.d.). Sdfine. Retrieved January 6, 2026, from [Link]
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DICHLORO-METHYL-OCTADECYLSILANE Safety Data Sheets(SDS) lookchem. (n.d.). Lookchem. Retrieved January 6, 2026, from [Link]
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n-Octadecyldimethylchlorosilane CAS: 18643-08-8 - Changfu Chemical. (n.d.). Changfu Chemical. Retrieved January 6, 2026, from [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (1994). Indian Journal of Chemical Technology. Retrieved January 6, 2026, from [Link]
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Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. (2025-08-06). Journal of Sol-Gel Science and Technology. Retrieved January 6, 2026, from [Link]
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The use of dynamic surface chemistries to control msc isolation and function - PubMed. (2011). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (2024-06-24). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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L1 Octadecylsilane | Analytics and Sample Preparation - Merck Millipore. (n.d.). Merck KGaA. Retrieved January 6, 2026, from [Link]
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